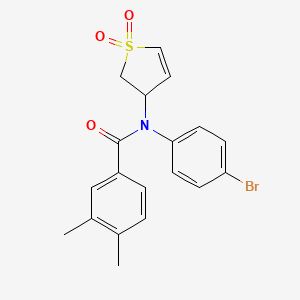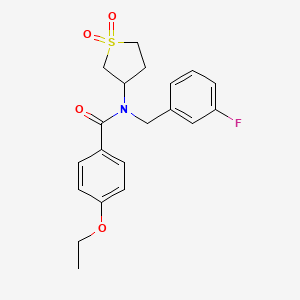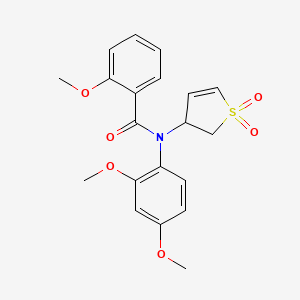![molecular formula C19H18BrNO4 B14993979 5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14993979.png)
5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione involves multiple steps. One common method includes the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would involve the use of appropriate brominated and methoxylated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Applications De Recherche Scientifique
5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. This compound may exert its effects by binding to enzymes or receptors, altering their function and leading to biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-methoxyphenol: Shares the brominated and methoxylated phenol structure but lacks the indole moiety.
Indole-3-acetic acid: Contains the indole structure but differs in its functional groups and biological activity.
Uniqueness
The uniqueness of 5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione lies in its combination of brominated, methoxylated, and indole structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H18BrNO4 |
|---|---|
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methylindole-2,3-dione |
InChI |
InChI=1S/C19H18BrNO4/c1-12-10-13(20)11-14-17(12)21(19(23)18(14)22)8-5-9-25-16-7-4-3-6-15(16)24-2/h3-4,6-7,10-11H,5,8-9H2,1-2H3 |
Clé InChI |
KLXUFZYARFERSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1N(C(=O)C2=O)CCCOC3=CC=CC=C3OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorobenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B14993904.png)


![7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide](/img/structure/B14993935.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14993940.png)

![3-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993946.png)

![2,2-dimethyl-N-{3-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B14993948.png)

![7-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B14993964.png)

![N,N-diethyl-N'-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}ethane-1,2-diamine](/img/structure/B14993973.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide](/img/structure/B14993974.png)
